molecular formula C16H26F7NO B11985777 n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 2284-51-7

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B11985777
CAS No.: 2284-51-7
M. Wt: 381.37 g/mol
InChI Key: UTGSQSVMPFAJMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of dodecylamine with heptafluorobutyric anhydride or heptafluorobutyric acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide is primarily related to its ability to interact with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, while the heptafluorobutanamide group can form hydrogen bonds and other interactions with protein residues. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide group, which imparts distinct chemical and physical properties. The fluorine atoms enhance its stability and resistance to degradation, making it suitable for various specialized applications .

Properties

CAS No.

2284-51-7

Molecular Formula

C16H26F7NO

Molecular Weight

381.37 g/mol

IUPAC Name

N-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C16H26F7NO/c1-2-3-4-5-6-7-8-9-10-11-12-24-13(25)14(17,18)15(19,20)16(21,22)23/h2-12H2,1H3,(H,24,25)

InChI Key

UTGSQSVMPFAJMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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